5-Bromopentyl acetate
Overview
Description
5-Bromopentyl acetate: is an organic compound with the chemical formula C7H13BrO2 . It is a colorless to light yellow liquid known for its applications in various chemical processes. The compound is characterized by its bromine and acetate functional groups, making it a versatile reagent in organic synthesis .
Mechanism of Action
Target of Action
It’s known that this compound is used to model the toxicity of haloesters on marine bacterium such as vibrio fischeri .
Mode of Action
It’s known that it’s used to produce 5-Bromo-pentan-1-ol, a raw material for chemical synthesis
Result of Action
It’s known that it’s used to model the toxicity of haloesters on marine bacterium such as Vibrio fischeri , suggesting it may have toxic effects on certain organisms.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Bromopentyl acetate can be synthesized through the esterification of 5-bromo-1-pentanol with acetic anhydride. The reaction is typically carried out in the presence of a base such as anhydrous sodium carbonate and a catalyst like N,N-dimethyl-4-aminopyridine. The reaction mixture is stirred under ice cooling, and the product is obtained after washing and distillation .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 5-Bromopentyl acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of different substituted products.
Esterification and Hydrolysis: The acetate group can participate in esterification reactions or be hydrolyzed to yield the corresponding alcohol and acetic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles.
Esterification: Acetic anhydride and catalysts like N,N-dimethyl-4-aminopyridine are used.
Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester bond.
Major Products Formed:
Nucleophilic Substitution: Various substituted pentyl acetates.
Hydrolysis: 5-Bromo-1-pentanol and acetic acid.
Scientific Research Applications
Chemistry: 5-Bromopentyl acetate is used as a building block in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its bromine and acetate groups provide a versatile platform for introducing these functional groups into different molecules .
Biology and Medicine: The compound is used to model the toxicity of haloesters on marine bacterium such as Vibrio fischeri. It is also employed in the synthesis of biologically active molecules .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and intermediates for various chemical processes .
Comparison with Similar Compounds
- 5-Bromo-1-pentanol
- Methyl bromoacetate
- Bromomethyl acetate
Comparison: 5-Bromopentyl acetate is unique due to its combination of bromine and acetate functional groups, which provide a versatile platform for various chemical reactions. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications in organic synthesis .
Properties
IUPAC Name |
5-bromopentyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO2/c1-7(9)10-6-4-2-3-5-8/h2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIHJLQWUVZUKCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80166431 | |
Record name | 5-Bromopentyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80166431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15848-22-3 | |
Record name | 5-Bromopentyl acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15848-22-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromopentyl acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015848223 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Bromopentyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80166431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromopentyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.314 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of synthesizing 5-Bromopentyl acetate in the context of the research paper?
A1: While the abstract doesn't explicitly detail the use of this compound, its synthesis [] suggests a role in the broader research goal of designing compounds capable of macrocyclic ring-chain tautomerism. These compounds likely serve as precursors or building blocks for larger, more complex molecules with the desired tautomeric properties.
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